Thiophene-3-carbohydrazide

Overview

Description

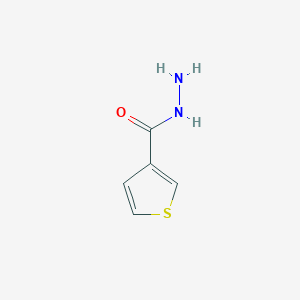

Thiophene-3-carbohydrazide is a heterocyclic organic compound featuring a thiophene ring substituted with a carbohydrazide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3-carbohydrazide can be synthesized through several methods. One common approach involves the hydrazinolysis of thiophene-3-carboxylic acid esters in alcoholic solutions. This method typically yields high purity and efficiency . Another method involves the reaction of activated esters or amides with hydrazine, which also provides high yields .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Thiophene-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted thiophene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl diazonium salts are commonly employed.

Major Products Formed:

Oxidation: Thiophene-3-carboxylic acid derivatives.

Reduction: Thiophene-3-carbohydrazine derivatives.

Substitution: Various substituted thiophene derivatives, depending on the substituent introduced.

Scientific Research Applications

Thiophene-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antibacterial and antifungal agent.

Medicine: Research indicates its potential as an anticancer agent, particularly as a kinase inhibitor.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of thiophene-3-carbohydrazide, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Thiophene-3-carbohydrazide can be compared with other thiophene derivatives such as:

Thiophene-2-carbohydrazide: Similar in structure but with the carbohydrazide group at the second position, leading to different reactivity and applications.

Tetrahydrobenzo[b]this compound: A more complex structure with additional fused rings, showing different biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Biological Activity

Thiophene-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Overview of this compound

This compound is a hydrazone derivative known for its structural versatility and potential pharmacological properties. Hydrazones, including thiophene derivatives, have been reported to exhibit various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The incorporation of the thiophene ring enhances the biological profile of these compounds due to its electron-rich nature and ability to participate in π-stacking interactions.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine or hydrazine derivatives. A common synthetic pathway includes:

- Starting Materials : Cyanoacetyl hydrazine and thiophene derivatives.

- Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent.

- Isolation : The product is purified using recrystallization techniques.

This synthetic approach allows for the modification of the thiophene ring to produce various derivatives with enhanced biological activity.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and its derivatives against various cancer cell lines:

- In vitro Studies : Compounds derived from this compound have shown significant cytotoxic effects against multiple cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and H460 (non-small cell lung cancer) .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5b | A549 | 12.5 | High |

| 5c | MCF-7 | 8.0 | Very High |

| 7d | H460 | 15.0 | Moderate |

These results suggest that specific modifications to the thiophene ring can enhance anticancer activity.

Kinase Inhibition

This compound derivatives have also been investigated for their ability to inhibit various kinases involved in cancer progression:

- c-Met Kinase Inhibition : Some derivatives exhibited potent inhibition against c-Met kinase, which is implicated in tumor growth and metastasis. For instance, compounds 5b and 5c demonstrated high inhibitory activity with IC50 values below 10 µM .

Other Biological Activities

Beyond anticancer properties, thiophene derivatives have shown promise in other areas:

- Antimicrobial Activity : Certain derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, making these compounds candidates for further investigation in inflammatory diseases.

Case Studies

- Case Study 1 : A study synthesized a series of this compound derivatives and evaluated their anticancer activity against six different cancer cell lines. The results indicated that modifications to the substituents on the thiophene ring significantly impacted their cytotoxicity profiles .

- Case Study 2 : Another investigation focused on the kinase inhibition potential of these compounds, revealing that specific derivatives not only inhibited c-Met but also showed activity against other tyrosine kinases such as EGFR and VEGFR-2 .

Properties

IUPAC Name |

thiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOWAJLALKAYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332838 | |

| Record name | Thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39001-23-5 | |

| Record name | Thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39001-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives interesting for anti-cancer research?

A: Tetrahydrobenzo[b]thiophene derivatives are recognized for their diverse biological activities, with some already used as anti-cancer drugs. [] This class of compounds shows promise in targeting specific kinases, enzymes involved in crucial cellular processes often dysregulated in cancer. [, ]

Q2: How do these compounds interact with kinases to exert their anti-cancer effects?

A: While the exact mechanisms are still under investigation for all derivatives, studies show that certain Tetrahydrobenzo[b]thiophene-3-carbohydrazides exhibit inhibitory activity against specific kinases, including c-Met kinase and Pim-1 kinase. [] These kinases play roles in tumor cell growth, proliferation, and survival. By inhibiting their activity, these compounds could potentially disrupt these processes and impede tumor development.

Q3: Have any specific Tetrahydrobenzo[b]this compound derivatives shown significant anti-cancer activity?

A: Yes, research has identified several promising derivatives. For example, compounds 5b, 5c, 7c, 7d, 11b, 14a, 16b, 18b, 19, 21a, 23c, 23d, and 23i demonstrated potent inhibitory activity against c-Met kinase. [] Further investigation revealed that compounds 7d, 7e, 11b, 11c, 16d, 18c, and 23e exhibited strong Pim-1 kinase inhibition. [] Notably, these studies highlighted that the synthesized compounds did not negatively impact the VERO normal cell line, indicating potential for selective targeting of cancer cells. []

Q4: How does the structure of Tetrahydrobenzo[b]this compound derivatives influence their activity?

A: The structure-activity relationship (SAR) is crucial for understanding the impact of structural modifications on the biological activity of these compounds. Researchers are actively investigating how different substituents on the core Tetrahydrobenzo[b]this compound structure affect their potency, selectivity, and overall anti-cancer activity. This research involves synthesizing and evaluating various derivatives with modifications to the core structure, such as the addition of different heterocyclic rings, functional groups, and side chains. [, ] By analyzing the relationships between these structural changes and the observed biological effects, researchers aim to identify the key structural features responsible for potent and selective anti-cancer activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.